Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate
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Overview
Description
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is an organic compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a pyridine ring, which is further esterified with a carboxylate group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate typically involves the reaction of 4-bromophenol with 4-chloropyridine-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
4-bromophenol+4-chloropyridine-2-carboxylic acid methyl esterK2CO3,DMFMethyl 4-(4-bromophenoxy)pyridine-2-carboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromopyridine-2-carboxylate
- Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate
- Methyl 4-bromophenylacetate
Uniqueness
Methyl 4-(4-bromophenoxy)pyridine-2-carboxylate is unique due to the presence of both a bromophenoxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and drug development .
Properties
IUPAC Name |
methyl 4-(4-bromophenoxy)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJZKKXJILDETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536928-65-0 |
Source
|
Record name | methyl 4-(4-bromophenoxy)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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